1,6-Naphthyridine-5-carbonitrile
CAS No.: 28694-40-8
Cat. No.: VC5506774
Molecular Formula: C9H5N3
Molecular Weight: 155.16
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 28694-40-8 |
---|---|
Molecular Formula | C9H5N3 |
Molecular Weight | 155.16 |
IUPAC Name | 1,6-naphthyridine-5-carbonitrile |
Standard InChI | InChI=1S/C9H5N3/c10-6-9-7-2-1-4-11-8(7)3-5-12-9/h1-5H |
Standard InChI Key | MAFYIHVFQQCKHY-UHFFFAOYSA-N |
SMILES | C1=CC2=C(C=CN=C2C#N)N=C1 |
Introduction
Chemical Identification and Structural Characteristics
IUPAC Nomenclature and Molecular Formula
The systematic IUPAC name for this compound is 1,6-naphthyridine-5-carbonitrile, reflecting the positioning of the nitrile group at the fifth carbon of the 1,6-naphthyridine scaffold . Its molecular formula, C₉H₅N₃, corresponds to a molecular weight of 155.16 g/mol .
Structural Representation
The compound’s structure comprises two fused pyridine-like rings, with nitrogen atoms at the 1st and 6th positions. The nitrile group (-C≡N) is attached to the fifth carbon, introducing electronic asymmetry and reactivity. Key structural representations include:
Computed Physicochemical Properties
Lipophilicity and Solubility
The XLogP3-AA value of 1.2 indicates moderate lipophilicity, suggesting balanced solubility in both aqueous and organic phases . This property is critical for drug-likeness evaluations.
Hydrogen Bonding Capacity
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Hydrogen Bond Acceptor Count: 3
The absence of hydrogen bond donors and presence of three acceptors (nitrile and pyridinic nitrogens) influence its interaction with biological targets.
Topological Polar Surface Area (TPSA)
The TPSA of 49.6 Ų classifies the compound as moderately polar, aligning with its potential permeability across biological membranes .
Table 2: Key Computed Properties
Property | Value | Computational Method |
---|---|---|
XLogP3-AA | 1.2 | XLogP3 3.0 |
TPSA | 49.6 Ų | Cactvs 3.4.6.11 |
Rotatable Bond Count | 0 | Cactvs 3.4.6.11 |
Heavy Atom Count | 12 | PubChem |
Synthetic Routes and Reactivity
Reactivity Profile
The nitrile group at position 5 serves as an electrophilic site, enabling:
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Hydrolysis: Conversion to carboxylic acids under acidic or basic conditions.
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Nucleophilic Additions: Reactions with Grignard reagents or organolithium compounds.
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Coordination Chemistry: Interaction with transition metals due to lone pairs on nitrogen atoms.
Patent Landscape and Industrial Relevance
A search of the WIPO PATENTSCOPE database using the InChIKey MAFYIHVFQQCKHY-UHFFFAOYSA-N
reveals active patent filings involving 1,6-naphthyridine derivatives . These patents likely cover applications in pharmaceuticals and agrochemicals, though detailed claims require access to proprietary documents.
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